molecular formula C18H25ClN2O B2956826 4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide CAS No. 953931-62-9

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2956826
CAS No.: 953931-62-9
M. Wt: 320.86
InChI Key: HUKJCHKEVPZUBP-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C18H25ClN2O and a molecular weight of 320.86 g/mol. This compound belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminomethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethyl methyl ketone at room temperature. The product is then purified by recrystallization from ethyl methyl ketone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide: Another benzamide derivative with similar structural features.

    N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-chlorobenzamide: A compound with a similar piperidine core but different substituents.

Uniqueness

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide is unique due to its specific combination of a cyclopentylpiperidine moiety and a chlorobenzamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKJCHKEVPZUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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